endo-BCN-PEG2-acid
CAS No.: 1993134-72-7
Cat. No.: VC0527122
Molecular Formula: C18H27NO6
Molecular Weight: 353.42
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1993134-72-7 |
---|---|
Molecular Formula | C18H27NO6 |
Molecular Weight | 353.42 |
IUPAC Name | 3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? |
Standard InChI Key | IAUAMLUNAMJRHF-UHFFFAOYSA-N |
SMILES | C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
endo-BCN-PEG2-acid is characterized by its distinctive molecular architecture consisting of a bicyclo[6.1.0]non-4-yn-9-ylmethoxy carbonyl (BCN) group connected to a terminal carboxylic acid via a polyethylene glycol spacer. This design confers both reactivity and solubility advantages that are crucial for its applications in biological systems .
Physical and Chemical Characteristics
The physical and chemical properties of endo-BCN-PEG2-acid are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1993134-72-7 |
Molecular Formula | C18H27NO6 |
Molecular Weight | 353.4 g/mol |
Purity | ≥95% |
Storage Condition | -20°C |
Functional Groups | BCN and Carboxylic Acid |
Physical State | Solid |
The compound's structure incorporates a strained cyclooctyne derivative (BCN) that provides exceptional reactivity toward azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The hydrophilic PEG spacer significantly enhances the compound's solubility in aqueous environments, making it particularly suitable for biological applications .
Structural Features and Reactivity
The reactivity of endo-BCN-PEG2-acid stems from two key functional groups:
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The BCN group, which readily participates in copper-free click chemistry reactions with azide-functionalized biomolecules
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The terminal carboxylic acid, which can form stable amide bonds with primary amine groups in the presence of appropriate activators
These dual reactive sites enable endo-BCN-PEG2-acid to serve as a versatile linker molecule, facilitating the connection of various biomolecules through bioorthogonal chemistry approaches .
Applications in Bioconjugation Chemistry
The unique structural features of endo-BCN-PEG2-acid make it exceptionally valuable for various bioconjugation applications, particularly those involving complex biomolecules and therapeutic agents.
Click Chemistry Applications
endo-BCN-PEG2-acid has become a cornerstone reagent in click chemistry applications, particularly those requiring copper-free conditions. The strain-promoted alkyne-azide cycloaddition (SPAAC) reactions that this compound undergoes with azide-functionalized molecules proceed efficiently under physiological conditions without requiring potentially toxic copper catalysts .
This capability is particularly important for:
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Labeling of sensitive biological molecules
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In vivo bioconjugation applications
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Development of biomaterials and biointerfaces
Protein Modification and Labeling
The dual functionality of endo-BCN-PEG2-acid makes it an excellent tool for protein modification and labeling strategies. The terminal carboxylic acid can be activated (using reagents such as EDC, DCC, or HATU) to react with primary amines present in proteins, forming stable amide bonds. Subsequently, the BCN group remains available for further conjugation with azide-bearing molecules such as fluorescent dyes, affinity tags, or therapeutic agents .
Development of Therapeutic Conjugates
Perhaps one of the most significant applications of endo-BCN-PEG2-acid is in the development of therapeutic conjugates, particularly Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules facilitate the targeted degradation of specific proteins by connecting an E3 ubiquitin ligase ligand to a target protein ligand .
The PEG spacer in endo-BCN-PEG2-acid enhances the solubility and stability of these therapeutic constructs in biological environments, which is crucial for their efficacy in cellular assays and potential clinical applications.
Synthetic Methods and Production
The synthesis of endo-BCN-PEG2-acid typically involves multiple steps to incorporate the strained cyclooctyne and connect it to the PEG linker with a terminal carboxylic acid group.
Related Compounds and Derivatives
endo-BCN-PEG2-acid belongs to a family of functionalized PEG derivatives that serve various roles in bioconjugation chemistry.
Comparison with Related Compounds
A closely related compound is endo-BCN-PEG2-NHS ester, which features an N-hydroxysuccinimide (NHS) ester in place of the carboxylic acid group. This derivative is specifically designed for more efficient coupling with primary amines without requiring additional activating agents .
Property | endo-BCN-PEG2-acid | endo-BCN-PEG2-NHS ester |
---|---|---|
Molecular Formula | C18H27NO6 | C22H30N2O8 |
Molecular Weight | 353.4 g/mol | 450.5 g/mol |
CAS Number | 1993134-72-7 | 2243565-12-8 |
Terminal Group | Carboxylic Acid | NHS Ester |
Primary Reactivity | Requires activation for amine coupling | Direct reaction with amines |
Storage Condition | -20°C | -20°C |
The NHS ester derivative provides more efficient labeling of primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules, while maintaining the click chemistry capabilities of the BCN group .
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